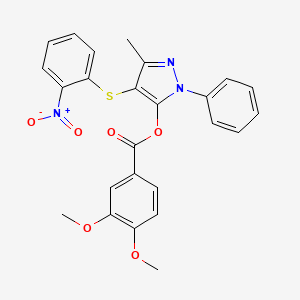

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

Description

Properties

IUPAC Name |

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-23(35-22-12-8-7-11-19(22)28(30)31)24(27(26-16)18-9-5-4-6-10-18)34-25(29)17-13-14-20(32-2)21(15-17)33-3/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPJSOAVALCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Nitrophenylthio Group: The nitrophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a nitro-substituted aryl halide.

Esterification: The final step involves the esterification of the pyrazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenylthio group and the pyrazole core are likely involved in binding to these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to its pyrazole core, sulfur-containing substituents, and ester groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Findings from Comparative Analysis

Sulfur-Containing Substituents :

- The thioether group in the target compound contrasts with sulfonyl groups in analogs like BA93241 . Thioethers are more nucleophilic and less electron-withdrawing than sulfonamides, which may enhance interactions with biological targets (e.g., enzymes or receptors) .

- Sulfonyl analogs (e.g., C263-0358 ) exhibit higher molecular weights and increased stability, making them more suitable for applications requiring prolonged metabolic resistance.

Ester Functionality :

- The 3,4-dimethoxybenzoate ester in the target compound differs from 2,4-dimethoxybenzoate in BA93241 . The para-methoxy group in 3,4-dimethoxybenzoate may enhance π-π stacking interactions in biological systems compared to ortho-substituted analogs.

Biological Relevance :

- Thioether-linked nitroaromatic compounds (e.g., ) are associated with anticancer and antiviral activities due to nitro group-mediated redox cycling . The target compound’s 2-nitrophenylthio group may confer similar properties.

- Triazole-thio derivatives () demonstrate that dimethoxy-substituted esters can modulate toxicity profiles, suggesting the target compound’s ester group may influence its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

Synthetic Feasibility :

- Analogous compounds () were synthesized via cross-coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura), indicating viable pathways for the target compound’s production .

Biological Activity

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and research findings related to this compound, drawing from various scientific studies and data sources.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 327.36 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl thio group and a dimethoxybenzoate moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has explored the anticancer potential of pyrazole derivatives. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by targeting specific oncogenic signaling pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies suggest that this compound may possess anti-inflammatory properties. Pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds exhibited IC50 values in the micromolar range against MCF-7 cells. The study concluded that the introduction of the nitrophenyl thio group significantly enhanced cytotoxicity compared to other derivatives without this substitution.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the Pyrazole Ring : Reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Introduction of the Thio Group : Nucleophilic substitution reactions involving thiophenols.

- Esterification : Reaction with dimethoxybenzoic acid to form the final ester product.

Research Findings Summary Table

| Activity | IC50/MIC Values | Cell Lines/Bacteria | Mechanism |

|---|---|---|---|

| Anticancer | ~10 µM (MCF-7) | MCF-7 (breast cancer) | Induction of apoptosis |

| Antimicrobial | 16 µg/mL (S. aureus) | Staphylococcus aureus | Disruption of cell wall synthesis |

| 32 µg/mL (E. coli) | Escherichia coli | Interference with metabolic pathways | |

| Anti-inflammatory | N/A | In vitro models | Inhibition of COX enzymes |

Q & A

Q. What synthetic routes are typically employed to synthesize 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate?

The compound is synthesized via multi-step organic reactions, often starting with the formation of the pyrazole core. Key steps include:

- Condensation reactions to introduce the 2-nitrophenylthio group at the pyrazole C4 position.

- Esterification of the 3,4-dimethoxybenzoate moiety at the pyrazole C5 position using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Purification via column chromatography or recrystallization using solvents such as ethanol or acetonitrile .

Q. How can structural characterization of this compound be reliably performed?

- X-ray crystallography is critical for resolving the stereochemistry of the pyrazole-thioether linkage and confirming regioselectivity .

- NMR spectroscopy (1H, 13C, and DEPT-135) identifies substituent environments, particularly the methoxy and nitro groups.

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical methods ensure purity and stability during synthesis?

- HPLC with UV detection monitors reaction progress and purity (>95% threshold).

- Thermogravimetric analysis (TGA) assesses thermal stability under nitrogen atmospheres.

- Thin-layer chromatography (TLC) with silica gel plates tracks intermediate steps .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Q. What in vitro models are suitable for preliminary toxicity screening?

- HepG2 cells : Evaluate hepatic metabolism and cytotoxicity via MTT assays.

- hERG inhibition assays : Use patch-clamp electrophysiology to assess cardiac risk.

- Ames test : Screen for mutagenicity with Salmonella typhimurium strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.